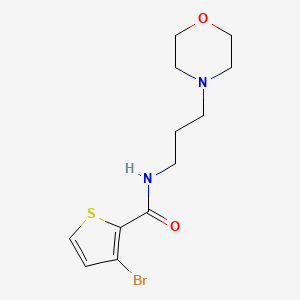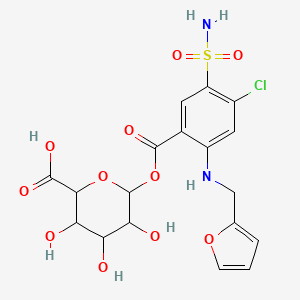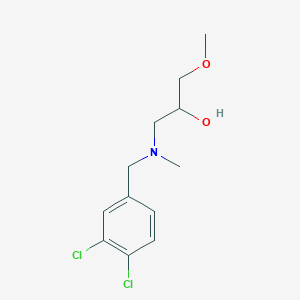
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol is a chemical compound characterized by its unique structure, which includes a dichlorobenzyl group, a methylamino group, and a methoxypropanol moiety
Métodos De Preparación
The synthesis of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol typically involves multiple steps, starting with the preparation of the dichlorobenzyl precursor. The synthetic route may include:
Nucleophilic Substitution: The reaction of 3,4-dichlorobenzyl chloride with a suitable nucleophile, such as methylamine, to form the intermediate 3,4-dichlorobenzylmethylamine.
Alkylation: The intermediate is then reacted with 3-methoxypropan-2-ol under basic conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific catalysts to facilitate the reactions.
Aplicaciones Científicas De Investigación
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its use as an antimicrobial or antiviral agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with cellular membranes and proteins.
Comparación Con Compuestos Similares
1-((3,4-Dichlorobenzyl)(methyl)amino)-3-methoxypropan-2-ol can be compared with other similar compounds, such as:
3,4-Dichlorobenzylamine: Shares the dichlorobenzyl group but lacks the methoxypropanol moiety.
3-Methoxypropan-2-ol: Contains the methoxypropanol group but lacks the dichlorobenzyl and methylamino groups.
N-Methyl-3,4-dichlorobenzylamine: Similar structure but without the methoxypropanol group.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H17Cl2NO2 |
|---|---|
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
1-[(3,4-dichlorophenyl)methyl-methylamino]-3-methoxypropan-2-ol |
InChI |
InChI=1S/C12H17Cl2NO2/c1-15(7-10(16)8-17-2)6-9-3-4-11(13)12(14)5-9/h3-5,10,16H,6-8H2,1-2H3 |
Clave InChI |
BEQLCJYIWHXRST-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC(=C(C=C1)Cl)Cl)CC(COC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




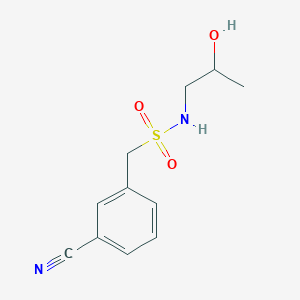

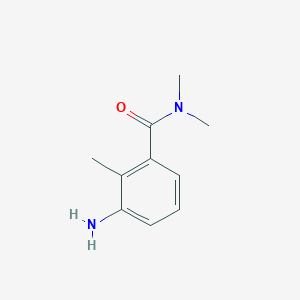
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
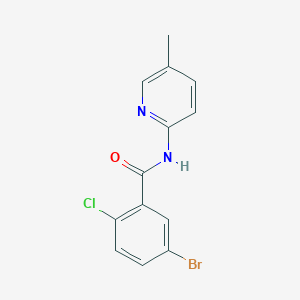
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)




